An In-depth Technical Guide to 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one: Structure, Properties, and Synthetic Approaches
An In-depth Technical Guide to 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Scaffold
The indazole nucleus is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its derivatives have demonstrated a wide array of biological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Within this class of compounds, 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one represents a key building block, offering a unique three-dimensional structure that is attractive for the design of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic methodologies for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one. By synthesizing theoretical calculations with established experimental protocols for related structures, this document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this promising scaffold in their scientific endeavors.
I. Chemical Structure and Physicochemical Properties: A Theoretical and Comparative Analysis
The structural framework of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one consists of a fused pyrazole and a dimethyl-substituted cyclohexenone ring. This arrangement imparts a degree of conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.
Tautomerism: A Key Consideration
A critical aspect of the chemistry of 1,5,6,7-tetrahydro-4H-indazol-4-ones is the existence of annular tautomerism. Computational studies have been performed on 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one to determine the relative stability of its tautomeric forms.[5][6] These studies indicate that while multiple tautomers can exist, the 1H- and 2H-tautomers are the most significant. The relative populations of these tautomers can be influenced by the solvent environment.[5]
Physicochemical Data
| Property | Value (for 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one) | Source |
| Molecular Formula | C10H13NO | [7] |
| Molecular Weight | 163.22 g/mol | [7] |
| XLogP3 | 1.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 1 | [7] |
| Rotatable Bond Count | 0 | [7] |
II. Synthesis of the Tetrahydro-indazol-4-one Core: A Step-by-Step Protocol
The synthesis of the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is typically achieved through the condensation of a 1,3-cyclohexanedione derivative with hydrazine or a substituted hydrazine. The following protocol is a generalized procedure based on established methods for analogous structures.[8]
Experimental Protocol: Synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one
Causality Behind Experimental Choices: The choice of a 1,3-dione as the starting material is fundamental as it provides the requisite carbon framework for the cyclohexenone ring. Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is the logical precursor for the 6,6-dimethyl substitution pattern. Hydrazine hydrate is a common and effective source of the two nitrogen atoms required to form the pyrazole ring. The acidic or basic conditions catalyze the condensation and subsequent cyclization reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimedone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
Self-Validating System: The purity and identity of the synthesized compound must be rigorously confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data should be consistent with the proposed structure.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
III. Applications in Drug Discovery and Development
The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a valuable starting point for the development of novel therapeutic agents. Its inherent structural features and the potential for functionalization at various positions make it a versatile template for library synthesis and lead optimization.
Derivatives of the tetrahydro-indazol-4-one core have been investigated for their potential as inhibitors of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases.[9][10] The core structure serves as a rigid scaffold to which various substituents can be appended to modulate potency and selectivity against the target enzyme.
Illustrative Signaling Pathway: Inhibition of Human Neutrophil Elastase
The following diagram illustrates the general principle of HNE inhibition by a therapeutic agent, a potential application for derivatives of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one.
Caption: Inhibition of HNE by a potential indazolone-based therapeutic agent.
Conclusion
6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its rigid, three-dimensional structure and the possibility of tautomerism offer unique opportunities for the design of novel bioactive molecules. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview based on theoretical studies and data from closely related analogs. The outlined synthetic protocol and the discussion of its potential applications, particularly in the context of HNE inhibition, underscore the value of this compound for further investigation in drug discovery and development programs.
References
- Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media - PMC. (n.d.).
-
Zhu, J. S., Li, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2018). N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. Organic Letters, 20(16), 4736–4739. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved February 23, 2026, from [Link]
- Pawar, M. P., Vyas, K., Shah, N. M., & Nimavat, K. (2012). Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone. International Journal for Pharmaceutical Research Scholars (IJPRS), 1(3), 211-216.
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved February 23, 2026, from [Link]
- Gaikwad, N. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 239-248.
-
PubChem. (n.d.). 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. Retrieved February 23, 2026, from [Link]
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13, 568-574.
- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(8), 1685-1690.
-
J-GLOBAL. (n.d.). N-(6,6-Dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-4-yl)acrylamide. Retrieved February 23, 2026, from [Link]
-
Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 52, 128380. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. Retrieved February 23, 2026, from [Link]
-
Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Retrieved February 23, 2026, from [Link]
- Crocetti, L., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 52, 128380.
-
SpectraBase. (n.d.). 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. Retrieved February 23, 2026, from [Link]
-
PubChemLite. (n.d.). 6-hydroxy-1,7-dimethyl-4-(6-oxo-1h-purin-9-yl)-4,5,6,7-tetrahydroindole-3-carbaldehyde. Retrieved February 23, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis and antimicrobial activity of some new indazolone derivatives from 1-(3,5-Dibromo-2-hydroxy-4 methyl phenyl) ethanone - IJPRS [ijprs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | C10H13NO | CID 2752284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 16315-16-5 | Benchchem [benchchem.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
